molecular formula C4H11NO4S B2747549 2-(Dimethylamino)acetaldehyde sulfite CAS No. 1413945-87-5

2-(Dimethylamino)acetaldehyde sulfite

Cat. No.: B2747549
CAS No.: 1413945-87-5
M. Wt: 169.2
InChI Key: XALXJVVARIGVBA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)acetaldehyde sulfite is an organic compound with the molecular formula C4H11NO4S. It is a white solid that is typically stored under an inert atmosphere at low temperatures to maintain its stability . This compound is known for its versatility in various chemical reactions and applications in scientific research.

Preparation Methods

2-(Dimethylamino)acetaldehyde sulfite can be synthesized through the reaction of 2-(dimethylamino)acetaldehyde with sodium sulfite or sodium bisulfite under appropriate conditions . The reaction typically involves mixing the reactants in an aqueous solution and maintaining the reaction at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels.

Chemical Reactions Analysis

2-(Dimethylamino)acetaldehyde sulfite undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(Dimethylamino)acetaldehyde sulfite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)acetaldehyde sulfite involves its interaction with molecular targets through its sulfite group. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The pathways involved in these reactions depend on the specific context and conditions of the reaction .

Comparison with Similar Compounds

2-(Dimethylamino)acetaldehyde sulfite can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(dimethylamino)acetaldehyde;sulfurous acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.H2O3S/c1-5(2)3-4-6;1-4(2)3/h4H,3H2,1-2H3;(H2,1,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALXJVVARIGVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=O.OS(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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